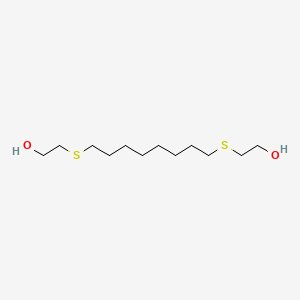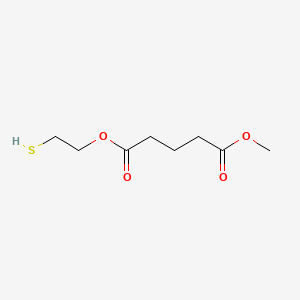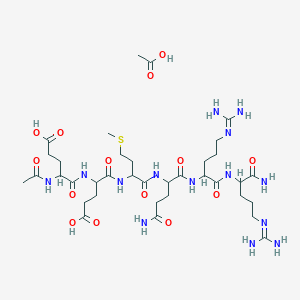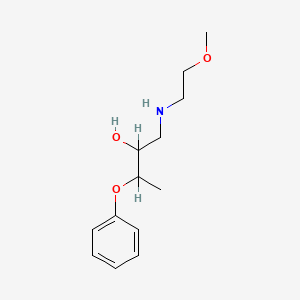
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is known for its unique structure, which includes a butanol backbone with a methoxyethylamino group and a phenoxy group attached. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- typically involves the reaction of 2-butanol with 2-methoxyethylamine and phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and yield by using ultrasonic waves to promote the interaction between reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- involves its interaction with specific molecular targets and pathways. The methoxyethylamino group can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanol, 1-(2-hydroxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-ethoxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-methylaminoethyl)amino-3-phenoxy-
Uniqueness
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethylamino group enhances its solubility and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
7565-14-2 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-(2-methoxyethylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-11(13(15)10-14-8-9-16-2)17-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
Clé InChI |
SAYKXLOHQBZQLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CNCCOC)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


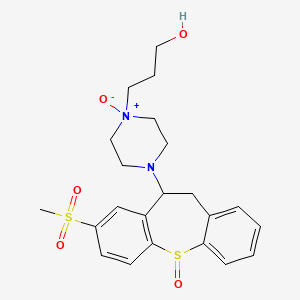

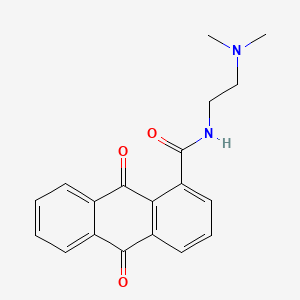

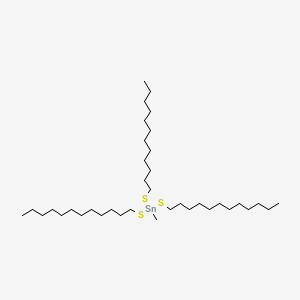


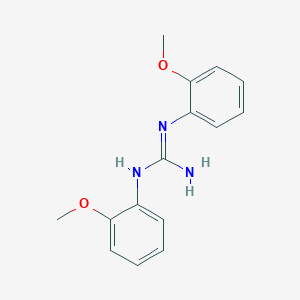
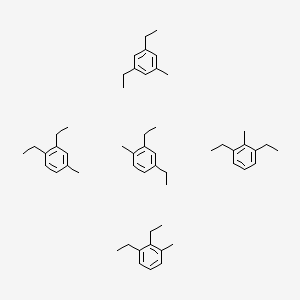
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
